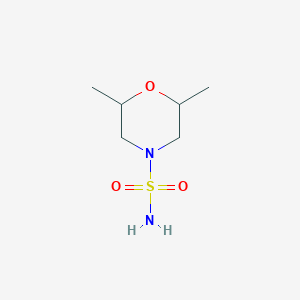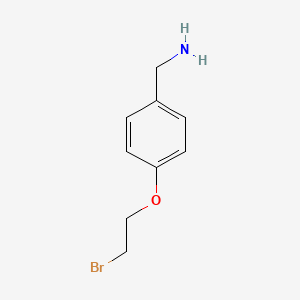
4-(2-Bromo-ethoxy)benzylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Bromo-ethoxy)benzylamine is an organic compound that features a benzylamine moiety substituted with a 2-bromoethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Bromo-ethoxy)benzylamine typically involves the reaction of 4-hydroxybenzylamine with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by the 2-bromoethoxy group .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(2-Bromo-ethoxy)benzylamine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The benzylamine moiety can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form the corresponding ethoxybenzylamine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Major Products:
Nucleophilic Substitution: Products include azidoethoxybenzylamine or thiocyanatoethoxybenzylamine.
Oxidation: Products include imines or nitriles.
Reduction: The major product is ethoxybenzylamine.
Applications De Recherche Scientifique
4-(2-Bromo-ethoxy)benzylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used to modify biomolecules for studying biological processes.
Industry: It can be used in the production of materials with specific properties, such as polymers or resins
Mécanisme D'action
The mechanism of action of 4-(2-Bromo-ethoxy)benzylamine involves its interaction with various molecular targets. The 2-bromoethoxy group can participate in nucleophilic substitution reactions, while the benzylamine moiety can interact with biological molecules through hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
4-(2-Dimethylaminoethoxy)benzylamine: Similar structure but with a dimethylamino group instead of a bromo group.
4-(2-Methoxyethoxy)benzylamine: Similar structure but with a methoxy group instead of a bromo group.
Uniqueness: 4-(2-Bromo-ethoxy)benzylamine is unique due to the presence of the bromo group, which makes it more reactive in nucleophilic substitution reactions compared to its analogs. This reactivity can be advantageous in synthetic applications where selective modification of the molecule is required .
Propriétés
Numéro CAS |
887580-80-5 |
|---|---|
Formule moléculaire |
C9H12BrNO |
Poids moléculaire |
230.10 g/mol |
Nom IUPAC |
[4-(2-bromoethoxy)phenyl]methanamine |
InChI |
InChI=1S/C9H12BrNO/c10-5-6-12-9-3-1-8(7-11)2-4-9/h1-4H,5-7,11H2 |
Clé InChI |
FCOJXIIXZZGSSL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CN)OCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


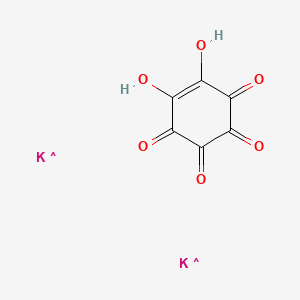

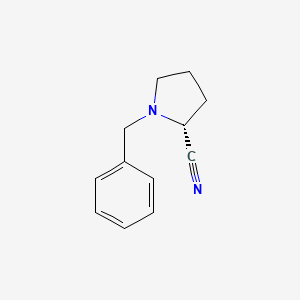
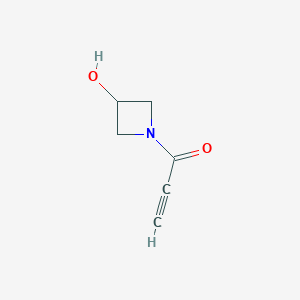

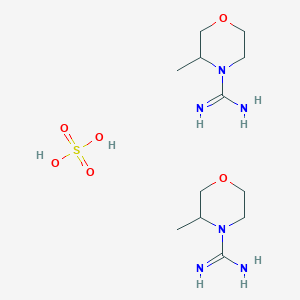
![2-Amino-6-({[3-(3-methyldiazirin-3-yl)propyl]carbamoyl}amino)hexanoic acid](/img/structure/B12439138.png)


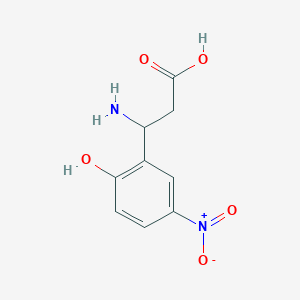
![(3S,3AS,6S,6aS)-Hexahydrofuro[3,2-b]furan-3,6-diamine](/img/structure/B12439142.png)

